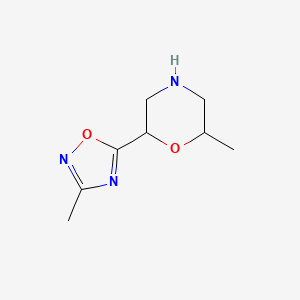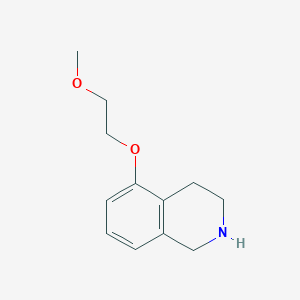
2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine is a heterocyclic compound that features both a morpholine ring and an oxadiazole ring. The presence of these rings makes it an interesting subject for research in various fields, including medicinal chemistry, due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. The reaction scope includes various amidoximes and isatoic anhydrides with different substituents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
化学反应分析
Types of Reactions
2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to the formation of new compounds with different properties.
Substitution: The morpholine ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups to the morpholine ring.
科学研究应用
2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for research in drug discovery and development.
Medicine: It may be investigated for its potential therapeutic effects, particularly in treating diseases where oxadiazole derivatives have shown promise.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism by which 2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine exerts its effects involves interactions with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This can lead to a range of biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole: A similar compound with a different substitution pattern on the oxadiazole ring.
Morpholine Derivatives: Compounds with different substituents on the morpholine ring, which can alter their chemical and biological properties.
Uniqueness
2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine is unique due to the specific combination of the morpholine and oxadiazole rings. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC 名称 |
2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine |
InChI |
InChI=1S/C8H13N3O2/c1-5-3-9-4-7(12-5)8-10-6(2)11-13-8/h5,7,9H,3-4H2,1-2H3 |
InChI 键 |
NLVBACSJZOOTRS-UHFFFAOYSA-N |
规范 SMILES |
CC1CNCC(O1)C2=NC(=NO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Cyclopropylmethyl)amino]butan-2-one](/img/structure/B13172990.png)

![({[3-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13173001.png)
![6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13173009.png)
![3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13173024.png)




![1-[(Propylamino)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13173072.png)

![N-[(3-aminocyclobutyl)methyl]propanamide](/img/structure/B13173080.png)

